molecular formula C15H13N3OS2 B6053502 2-thiophenecarbaldehyde (5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone

2-thiophenecarbaldehyde (5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone

Cat. No. B6053502
M. Wt: 315.4 g/mol
InChI Key: WFPGZVGOMMUMII-MHWRWJLKSA-N
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Description

2-thiophenecarbaldehyde (5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. The compound is synthesized through a multi-step process that involves the reaction of 2-thiophenecarbaldehyde with hydrazine hydrate and benzylamine. In

Mechanism of Action

The mechanism of action of 2-thiophenecarbaldehyde (5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer cell proliferation. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
2-thiophenecarbaldehyde (5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been shown to exhibit significant biochemical and physiological effects. Studies have demonstrated its ability to reduce inflammation and oxidative stress in various animal models of disease. It has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains. In addition, the compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-thiophenecarbaldehyde (5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone is its broad range of potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. The compound is relatively easy to synthesize and has been shown to exhibit significant biological activity at low concentrations. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 2-thiophenecarbaldehyde (5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone. One potential direction is the development of more efficient and cost-effective synthesis methods for the compound. Another direction is the exploration of its potential applications in materials science, such as in the development of new sensors or catalysts. Additionally, further research is needed to fully understand the mechanism of action of the compound and to identify its potential therapeutic targets in various disease states.

Synthesis Methods

The synthesis of 2-thiophenecarbaldehyde (5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone involves a multi-step process. First, 2-thiophenecarbaldehyde is reacted with hydrazine hydrate to form 2-thiophenecarbaldehyde hydrazone. This intermediate is then reacted with benzylamine to form the final product. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure maximum yield and purity of the product.

Scientific Research Applications

2-thiophenecarbaldehyde (5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazone has been extensively studied for its potential applications in medicinal chemistry and biochemistry. The compound has been shown to exhibit significant anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to have potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

properties

IUPAC Name

(2Z)-5-benzyl-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS2/c19-14-13(9-11-5-2-1-3-6-11)21-15(17-14)18-16-10-12-7-4-8-20-12/h1-8,10,13H,9H2,(H,17,18,19)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPGZVGOMMUMII-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=CS3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC2C(=O)N/C(=N/N=C/C3=CC=CS3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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